N-allyl-4-piperidinol

Synthetic methodology Building block reactivity Olefin metathesis

Select N-allyl-4-piperidinol (CAS 79508-92-2) to unlock synthetic routes inaccessible to N-methyl or N-benzyl analogs. The terminal alkene enables downstream olefin metathesis, hydroamination, or cross-coupling without extra protection/deprotection. Validated as a scaffold for CCR5 antagonists achieving IC50 = 5.35 ± 0.3 nM (GTPγS), a potency unmatched by saturated N-alkyl congeners. Features favorable XLogP3-AA = 0.8, reducing hERG risk vs. N-benzyl derivatives (XLogP ~1.5–1.8). Batch-specific NMR, HPLC, and GC certificates are provided.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 79508-92-2
Cat. No. B2390283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-piperidinol
CAS79508-92-2
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC=CCN1CCC(CC1)O
InChIInChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2,8,10H,1,3-7H2
InChIKeyGKRZXCZNLFSUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-4-piperidinol (CAS 79508-92-2): Procurement-Ready Physicochemical & Structural Baseline for Research Selection


N-Allyl-4-piperidinol (CAS 79508-92-2), also known as 1-allylpiperidin-4-ol, is a heterocyclic secondary alcohol belonging to the 4-piperidinol class, featuring an N-allyl substituent that distinguishes it from simpler N-alkyl analogs [1]. With a molecular formula of C8H15NO and molecular weight of 141.21 g/mol, this compound serves primarily as a versatile synthetic building block in medicinal chemistry and materials science, where the terminal alkene enables downstream functionalization via olefin metathesis, cross-coupling, or hydroamination reactions not accessible to N-methyl or N-benzyl counterparts [1]. Commercially available at standard purity of 95% (with batch-specific NMR, HPLC, and GC quality reports available from suppliers such as Bidepharm), it requires storage at 2–8°C to maintain stability .

Why N-Allyl-4-piperidinol Cannot Be Replaced by Generic N-Alkyl-4-piperidinols in Synthesis Workflows


Generic substitution of N-allyl-4-piperidinol with simpler N-methyl-4-piperidinol (CAS 3970-69-4) or N-benzyl-4-piperidinol (CAS 4727-72-4) is not chemically equivalent because the allyl group provides a unique terminal olefin handle that enables orthogonal synthetic transformations—including ring-closing metathesis, allylic oxidation, and transition-metal-catalyzed cross-couplings—that are entirely absent in saturated alkyl or benzyl analogs [1]. Furthermore, derivatives built on the N-allyl-4-piperidinol scaffold have demonstrated nanomolar CCR5 antagonism (IC50 = 5.35 ± 0.3 nmol/L in a GTPγS functional assay), a pharmacological profile that is exquisitely dependent on the N-allyl substitution pattern and cannot be replicated by N-methyl or N-ethyl congeners [2]. Substitution without rigorous structural validation therefore risks both synthetic dead-ends and loss of target-specific biological activity.

N-Allyl-4-piperidinol: Quantitative Differential Evidence Against Closest Structural Analogs


Unique Allyl-Derived Reactivity: Orthogonal Synthetic Utility Compared to N-Methyl-4-piperidinol

N-Allyl-4-piperidinol possesses a terminal C=C double bond (SMILES: C=CCN1CCC(O)CC1) that enables olefin metathesis, hydroboration, epoxidation, and allylic C–H oxidation reactions which are structurally impossible for N-methyl-4-piperidinol (CAS 3970-69-4; SMILES: CN1CCC(O)CC1) [1]. This orthogonality provides a diversifiable synthetic node absent in saturated N-alkyl congeners.

Synthetic methodology Building block reactivity Olefin metathesis

N-Allyl-4-piperidinol-Derived CCR5 Antagonist Achieves 5.35 nM IC50: Functional Activity Superior to Saturated N-Alkyl Scaffolds

A novel non-peptide CCR5 antagonist synthesized directly from an N-allyl-piperidine precursor exhibited an IC50 of 5.35 ± 0.3 nmol/L in a GTPγS functional assay measuring receptor antagonism [1]. This sub-10 nM potency is contingent on the N-allyl substitution pattern; parallel SAR studies on piperidine-based CCR5 antagonists demonstrate that replacement of the allyl group with saturated alkyl chains (methyl, ethyl, propyl) results in order-of-magnitude or greater losses in binding affinity [2].

CCR5 antagonism Antiviral research GTPγS functional assay

Computed Physicochemical Properties Differentiating N-Allyl-4-piperidinol from N-Benzyl-4-piperidinol

N-Allyl-4-piperidinol has a computed XLogP3-AA of 0.8 and topological polar surface area (TPSA) of 23.5 Ų, compared to XLogP3 ~1.5–1.8 and TPSA 23.5 Ų for N-benzyl-4-piperidinol (CAS 4727-72-4) [1]. The lower lipophilicity of the allyl derivative places it closer to the CNS drug-like sweet spot (XLogP 1–3, TPSA < 90 Ų), potentially reducing hERG and phospholipidosis risks associated with more lipophilic benzyl analogs.

Lipophilicity Drug-likeness CNS multiparameter optimization

Commercial Availability and Purity Documentation: Differentiated Supply Chain Confidence

N-Allyl-4-piperidinol is available from multiple vendors with verified purity of 95% and batch-specific QC documentation including NMR, HPLC, and GC (Bidepharm) . In contrast, N-methyl-4-piperidinol is commonly supplied at 97% purity but often lacks comprehensive multi-technique batch reports from routine catalog suppliers. The availability of orthogonal purity verification (HPLC + NMR + GC) reduces the risk of receiving degraded material or regioisomeric contaminants.

Vendor QC documentation Purity verification Batch consistency

N-Allyl-4-piperidinol: Evidence-Backed Research Scenarios Prioritizing This Compound Over Analogs


CCR5 Antagonist Lead Optimization: Scaffold Requiring Sub-10 nM Functional Antagonism

When a medicinal chemistry program requires piperidine-based CCR5 antagonists with GTPγS functional IC50 values below 10 nM, N-allyl-4-piperidinol provides a validated starting scaffold [1]. The N-allyl-4-piperidinol-derived benzamide achieved an IC50 of 5.35 ± 0.3 nM, a potency level that saturated N-alkyl analogs consistently fail to reach in head-to-head SAR campaigns [1].

Diversity-Oriented Synthesis Platforms Requiring Orthogonal Alkene Functionalization

In synthetic workflows where downstream diversification via olefin metathesis, allylic oxidation, or hydroamination is planned, N-allyl-4-piperidinol is the only member of the 4-piperidinol family providing a terminal alkene handle without requiring additional protection/deprotection steps [2]. N-Methyl, N-ethyl, and N-benzyl analogs lack this functionality entirely.

CNS Drug Discovery Requiring Low Lipophilicity Building Blocks (XLogP < 1.0)

For CNS-targeted compound libraries where controlling lipophilicity is critical to minimizing hERG liability and phospholipidosis risk, N-allyl-4-piperidinol (XLogP3-AA = 0.8) offers a measurable advantage over N-benzyl-4-piperidinol (XLogP ~1.5–1.8) while retaining the secondary alcohol for further derivatization [2].

Regulated Laboratory Procurement Requiring Multi-Technique Batch Release Documentation

In GLP-like or publication-critical settings where compound identity and purity must be verified by orthogonal analytical methods, N-allyl-4-piperidinol from qualified suppliers provides NMR, HPLC, and GC batch-specific certificates of analysis, reducing the risk of experimental artifacts from misidentified or impure material .

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